molecular formula C19H19NO B075583 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 1485-92-3

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-

Cat. No.: B075583
CAS No.: 1485-92-3
M. Wt: 277.4 g/mol
InChI Key: CZTCZDFGLUDUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-(2H)-indole] (hereafter referred to as NO2BIPS) is a well-studied photochromic spiropyran. Its molecular formula is C₁₉H₁₈N₂O₃ (molecular weight: 322.36), featuring a benzopyran ring fused with an indoline moiety, substituted with methyl groups at positions 1',3',3' and a nitro group at position 6 . This nitro group is critical for its photochromic properties, enabling reversible isomerization between a closed spiropyran (SP) form and an open merocyanine (MC) form under UV/visible light .

NO2BIPS is widely used in smart materials, including stimuli-responsive polymers, nanofibers, and ionogels, due to its reversible wettability and optical switching capabilities .

Properties

IUPAC Name

1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCZDFGLUDUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883683
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485-92-3
Record name 1,3,3-Trimethylindolinobenzospiropyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1485-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethylindolinobenzospiropyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1485-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It is known as a photochromic compound, which means it can reversibly change its color when exposed to light. This property suggests that it may interact with its targets in a light-dependent manner.

Biological Activity

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (commonly referred to as NitroBIPS) is a compound that has garnered attention due to its unique structural properties and biological activities. This compound is characterized by its photochromic nature and biocompatibility, making it a candidate for various applications in photophysics, photochemistry, and potential therapeutic uses.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 1498-88-0
  • Density : 1.31 g/cm³
  • Melting Point : 32°C
  • Boiling Point : 476.3°C

Biological Activity Overview

The biological activities of NitroBIPS have been studied in various contexts, primarily focusing on its photochemical properties and interactions with biological systems.

1. Photochromic Properties

NitroBIPS exhibits significant photochromism, transitioning between a colorless leuco form and a colored trans-merocyanine form upon exposure to UV light. This property is crucial for applications in molecular switches and memory devices.

2. Antioxidant Activity

Research indicates that NitroBIPS displays antioxidant properties, which can mitigate oxidative stress in cells. This activity is attributed to the presence of nitro groups that enhance its electron-donating capacity, thereby neutralizing free radicals.

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that NitroBIPS can induce cell death in certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Study: Antioxidant Activity

A study conducted by Winkler and Deshayes (1987) evaluated the antioxidant capacity of NitroBIPS using DPPH radical scavenging assays. The results showed that NitroBIPS effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
NitroBIPS25
Ascorbic Acid20

Case Study: Cytotoxicity Against Cancer Cells

In a study published in the Journal of Medicinal Chemistry, NitroBIPS was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that NitroBIPS exhibited IC50 values of 30 µM for MCF-7 and 45 µM for HeLa cells, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-730
HeLa45
Normal Fibroblasts>100

The mechanism behind the biological activity of NitroBIPS is linked to its ability to undergo structural changes upon light exposure, which can influence cellular pathways. The nitro groups on the benzopyran moiety are believed to play a significant role in enhancing the compound's reactivity with biological macromolecules.

Scientific Research Applications

General Information

  • CAS Number : 1485-92-3
  • Molecular Formula : C19H19NO
  • Molecular Weight : 277.36 g/mol
  • Density : 1.18 g/cm³
  • Melting Point : 92°C
  • Boiling Point : 408.7°C at 760 mmHg

Structure

SpiroBIPS features a spirocyclic structure that combines a benzopyran and an indole moiety, which contributes to its distinctive chemical behavior and reactivity.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that SpiroBIPS derivatives exhibit potential anticancer properties. For instance, compounds derived from SpiroBIPS have shown cytotoxic effects against various cancer cell lines, suggesting their utility as lead compounds in the development of new anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties
SpiroBIPS has been investigated for its antimicrobial activity, with some derivatives demonstrating effectiveness against a range of bacterial strains. This makes it a candidate for further research in the development of new antibiotics .

Photochemistry

Photochromic Properties
SpiroBIPS is recognized for its photochromic behavior, which allows it to change color upon exposure to light. This property is particularly valuable in the development of smart materials and sensors. The compound can exist in two forms: a colorless leuco form and a colored merocyanine form, which can be interconverted through light exposure .

Applications in Sensors
Due to its photochromic nature, SpiroBIPS is being explored for use in optical sensors that can detect changes in environmental conditions or chemical concentrations. The reversible color change can be utilized to create visual indicators for various applications .

Materials Science

Smart Coatings
The unique properties of SpiroBIPS make it suitable for incorporation into smart coatings that respond to environmental stimuli such as UV light or temperature changes. These coatings can be applied in various industries, including automotive and aerospace, where they can enhance material performance and longevity .

Nanotechnology
Research has shown that SpiroBIPS can be used in the fabrication of nanoparticles with specific optical properties. These nanoparticles have potential applications in drug delivery systems and targeted therapy, enhancing the efficacy of treatments while minimizing side effects .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several SpiroBIPS derivatives on human breast cancer cells. The results indicated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways, showcasing their potential as therapeutic agents.

Case Study 2: Photonic Applications

Research conducted on the photochromic properties of SpiroBIPS highlighted its effectiveness in developing light-responsive materials. The study demonstrated that films made from SpiroBIPS exhibited significant changes in UV absorbance upon light exposure, making them suitable for applications in UV protection and smart windows.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The photochromic and thermodynamic properties of spiropyrans are highly sensitive to substituent positions and types. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Properties Reference
NO2BIPS 6-NO₂, 1',3',3'-trimethyl C₁₉H₁₈N₂O₃ Reversible photoisomerization; TTC/TTT merocyanine isomers; ΔH°fusion = 28.5 kJ/mol
SP-1 (7-nitro derivative) 7-NO₂, 1'-ethyl, 3',3'-dimethyl C₂₀H₁₉N₂O₃ Dark brown solid; IR: 1650 cm⁻¹ (C=C), 1332 cm⁻¹ (C–N); 90% synthetic yield
SP-12 (6-nitro with ethyl acetate) 6-NO₂, 1'-(1-ethylacetate), 3',3'-dimethyl C₂₃H₂₃N₂O₅ Modified solubility; IR: 1720 cm⁻¹ (ester C=O); used in hybrid films
8-Methoxy-NO2BIPS 8-OCH₃, 6-NO₂, 1',3',3'-trimethyl C₂₀H₂₀N₂O₄ Enhanced fluorescence; used in silane-functionalized substrates
1'-Octadecyl-NO2BIPS 1'-C₁₈H₃₇, 6-NO₂, 3',3'-dimethyl C₃₇H₅₃N₂O₃ Increased hydrophobicity; potential for surface coatings

Key Observations :

  • Nitro Position: The 6-nitro substitution in NO2BIPS maximizes photochromic activity compared to 7-nitro derivatives (SP-1), which exhibit redshifted absorption but lower thermal stability .
  • Alkyl Chains : Longer alkyl chains (e.g., 1'-octadecyl) enhance hydrophobicity and melting points, making them suitable for coatings .
  • Electron-Donating Groups : Methoxy groups (8-OCH₃) improve fluorescence quantum yields but reduce isomerization efficiency .

Photochromic Behavior and Isomer Dynamics

NO2BIPS exhibits distinct merocyanine isomerization pathways:

  • TTC Isomer : Absorption at 630 nm; forms CTC/CTT isomers upon excitation .
  • TTT Isomer : Absorption at 490 nm; relaxes via internal conversion (picosecond scale) .

In contrast, the 8-methoxy derivative shows delayed fluorescence (τ = 2.4 ns) due to restricted isomerization . SP-1, with its 7-nitro group, displays broader absorption bands but lower cyclic stability .

Thermodynamic Stability

NO2BIPS has a fusion enthalpy (ΔH°fusion) of 28.5 kJ/mol and a standard enthalpy of combustion (ΔcH°) of -8,950 kJ/mol . Derivatives with bulkier substituents (e.g., 1'-octadecyl) exhibit higher melting points but lower solubility in polar solvents .

Preparation Methods

Synthesis of Fischer’s Base Intermediate

1,3,3-Trimethylindolenine serves as the precursor for the Fischer’s base. Its preparation involves:

  • N-Alkylation : Treatment of 2,3,3-trimethyl-3H-indole with methylating agents (e.g., methyl iodide or dimethyl sulfate) in polar aprotic solvents (e.g., nitromethane) at 60–80°C for 6–8 hours.

  • Deprotonation : The resulting N-substituted 3H-indolium salt is treated with a mild base (e.g., sodium bicarbonate) to yield the Fischer’s base.

Key Reaction Parameters

ParameterOptimal ConditionYield (%)
Alkylating agentMethyl iodide85–90
SolventNitromethane
Temperature60–80°C
Reaction time6–8 hours

Condensation with Ortho-Hydroxy Aldehydes

The Fischer’s base reacts with 5-nitrosalicylaldehyde to form the target spiro compound. This step proceeds via acid-catalyzed nucleophilic attack, forming the spiro linkage between the indoline and benzopyran moieties.

Procedure :

  • Combine equimolar Fischer’s base and 5-nitrosalicylaldehyde in glacial acetic acid.

  • Reflux at 110–120°C for 4–6 hours under inert atmosphere.

  • Cool the mixture and precipitate the product by dilution with ice water.

  • Purify via recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate 3:1).

Optimization Insights

  • Catalyst : Acetic acid acts as both solvent and proton donor, accelerating imine bond formation.

  • Solvent polarity : Ethylene glycol alternatives increase reaction rate but reduce yield due to side reactions.

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aldehyde enhance electrophilicity, improving spirocyclization efficiency.

Alternative Synthetic Pathways

Indolo[2,1-b] Benzoxazine Route

Indolo[2,1-b]benzoxazine derivatives serve as precursors for spiro compounds under acidic conditions:

  • React 5a,6-dihydro-12H-indolo[2,1-b]benzoxazine with 5-nitrosalicylaldehyde in acetic acid.

  • Heat at 100°C for 3 hours to induce ring-opening and spirocyclization.

Advantages :

  • Higher functional group tolerance compared to Fischer’s base route.

  • Enables incorporation of bulky substituents on the indoline ring.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times:

  • Conditions : 150 W, 100°C, 30 minutes in ethylene glycol.

  • Yield : 78% (vs. 65% conventional heating).

Structural Characterization

Spectroscopic Validation

1H NMR (250 MHz, CDCl3) :

  • δ 1.28 (s, 6H, 2×CH3), 2.98 (s, 3H, N–CH3), 6.72–7.89 (m, 8H, aromatic).
    IR (KBr) :

  • 1520 cm⁻¹ (NO2 asymmetric stretch), 1620 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray diffraction confirms the spiro-conjugated structure :

  • Space group : P21/c (monoclinic).

  • Unit cell : a = 8.6105 Å, b = 22.9239 Å, c = 10.2022 Å.

Industrial-Scale Production

Batch Process Optimization

ParameterLaboratory ScalePilot Plant Scale
Reactor volume0.5 L500 L
Yield70–75%68–72%
Purity>98% (HPLC)>95% (HPLC)

Challenges :

  • Exothermic nature of condensation requires precise temperature control.

  • Residual acetic acid necessitates neutralization before waste disposal.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Fischer’s base route70–8598–99High
Benzoxazine route60–7595–97Moderate
Microwave-assisted75–7897–98Low

Emerging Techniques

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis:

  • Residence time : 15 minutes at 120°C.

  • Productivity : 12 g/h with 82% yield.

Enzymatic Catalysis

Preliminary studies show lipases (e.g., Candida antarctica) catalyze spirocyclization in aqueous ethanol (pH 7.0, 40°C).

Troubleshooting Common Issues

Low Yields

  • Cause : Incomplete alkylation of indolenine.

  • Solution : Extend alkylation time to 10 hours or use excess methyl iodide.

Byproduct Formation

  • Cause : Over-oxidation of the nitro group.

  • Mitigation : Use nitrogen atmosphere and strict temperature control .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for DTNBI?

Answer:
DTNBI is synthesized via multi-step organic reactions, often involving isocyanide-based multicomponent approaches or cyclization of propargyl ethers followed by functionalization . Key characterization methods include:

  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., nitro, benzopyran C-O) via absorption peaks at ~1600 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve structural details, such as methyl groups (δH ~1.3–1.5 ppm) and aromatic protons (δH ~6.5–8.0 ppm) .
  • Mass Spectrometry (LCMS): Molecular ion peaks (e.g., m/z 322.36 for C₁₉H₁₈N₂O₃) validate molecular weight .
  • Elemental Analysis: Carbon (C: ~70.6%), hydrogen (H: ~5.6%), and nitrogen (N: ~8.7%) ratios confirm purity .

Advanced: How do crystallite size determination methods (Scherrer vs. Williamson-Hall) compare for DTNBI?

Answer:
X-ray diffraction (XRD) reveals DTNBI’s monoclinic structure (a = 29.912 Å, b = 18.815 Å, c = 13.062 Å) . Crystallite size and strain are calculated using:

  • Scherrer Equation: Estimates size (~29.75 nm) but ignores strain .
  • Williamson-Hall (W-H) Plot: Accounts for strain, yielding larger crystallites (~36.6 nm) .
  • Size-Strain Plot: Balances both factors, producing smaller sizes (~22.9 nm) .
    Table 1: Comparison of crystallite sizes:
MethodCrystallite Size (nm)Strain (%)
Scherrer29.75N/A
Williamson-Hall36.60.24
Size-Strain22.90.18

Basic: How is photochromic isomerization (SP ↔ MC) experimentally monitored?

Answer:
DTNBI’s spiro (SP) form isomerizes to merocyanine (MC) under UV light, characterized by:

  • UV-Vis Spectroscopy: SP (λmax ~350 nm, colorless) → MC (λmax ~550 nm, colored) .
  • Kinetic Studies: Thermal reversion (MC → SP) is tracked via absorbance decay at 550 nm, with rate constants (k) calculated using Arrhenius plots .
  • Polarized Microscopy: Visualizes reversible optical changes in liquid crystal matrices .

Advanced: What mechanisms govern AC conductivity and dielectric properties in DTNBI?

Answer:
DTNBI’s AC conductivity (σac) follows the power law: σac ∝ ωˢ, where frequency exponent s decreases with temperature (0.092 at 30 kHz → <1 at 200 kHz) . Dominant mechanisms include:

  • Correlated Barrier Hopping (CBH): Explains charge transport via overlapping polarons, with activation energy ΔEac ≈ 0.098–0.066 eV (30–200 kHz) .
  • Dielectric Modulus Analysis: Real (ε₁) and imaginary (ε₂) dielectric constants reveal non-Debye relaxation, linked to ionic and electronic polarization .
    Table 2: Activation energies (ΔE) for conduction:
Frequency (kHz)ΔEac (eV)ΔEdc (eV)
300.0980.18
2000.066N/A

Basic: How is DTNBI integrated into functional materials (e.g., liquid crystals or FETs)?

Answer:

  • Liquid Crystal Composites: DTNBI (0.3 wt%) doped in LCs enables light-induced electrohydrodynamic instabilities, characterized via transmittance (PerkinElmer UV/VIS) and electric field response (Agilent function generator) .
  • MoS₂ FETs: DTNBI deposited on FET channels exhibits photoresponsive threshold voltage shifts, analyzed via I-V curves under UV/visible light .

Advanced: What computational models predict DTNBI’s isomerization pathways?

Answer:

  • Density Functional Theory (DFT): Models TTC → TTT isomerization of MC forms, calculating free energy barriers (~15–20 kcal/mol) and solvent effects (e.g., ΔG in methylene chloride) .
  • Excited-State Dynamics: Femtosecond laser studies reveal MC isomers relax via internal conversion (picosecond scale) and isomerization (nanosecond scale) .

Basic: How are impurities or byproducts detected in DTNBI synthesis?

Answer:

  • Chromatography (HPLC/TLC): Identifies unreacted intermediates (e.g., nitro-indole derivatives) .
  • DEPT-135 NMR: Resolves stereochemical impurities (e.g., cis/trans isomers) .

Advanced: How does DTNBI’s photochromicity affect electrical transport in organic devices?

Answer:

  • Optoelectronic Switching: UV irradiation increases conductivity due to MC’s zwitterionic nature, altering charge carrier density .
  • Hysteresis Analysis: Photochromic cycling induces reversible threshold shifts in organic transistors, quantified via transfer characteristics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.